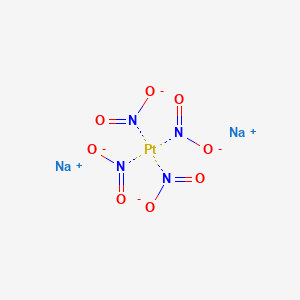
Disodium tetrakis(nitrito-N)platinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium tetrakis(nitrito-N)platinate is an inorganic compound that typically appears as orange-yellow crystals. It is primarily used in the preparation of other platinum complexes and serves as a catalyst and reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium tetrakis(nitrito-N)platinate can be synthesized through the reaction of sodium nitrite with a platinum precursor under controlled conditions. The reaction typically involves the following steps:
- Dissolving a platinum salt, such as platinum(IV) chloride, in water.
- Adding sodium nitrite to the solution.
- Adjusting the pH to a slightly acidic range to facilitate the formation of the desired complex.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium tetrakis(nitrito-N)platinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like ammonia, chloride, or phosphines.
Major Products: The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments .
Wissenschaftliche Forschungsanwendungen
Disodium tetrakis(nitrito-N)platinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer therapies.
Wirkmechanismus
The mechanism by which disodium tetrakis(nitrito-N)platinate exerts its effects involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, leading to the formation of different platinum complexes. These complexes can interact with biological molecules, such as DNA and proteins, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the platinum complex formed .
Vergleich Mit ähnlichen Verbindungen
Amminebromidochloridonitrito-N-platinate(II): This compound has a similar coordination environment but includes different ligands.
Dichloridobis(ethane-1,2-diamine)platinum(IV) nitrate: Another platinum complex with different ligands and oxidation states.
Iron(III) hexacyanidoferrate(II): A coordination compound with a different metal center but similar coordination chemistry.
Uniqueness: Disodium tetrakis(nitrito-N)platinate is unique due to its specific ligand environment and the ability to form various platinum complexes through ligand exchange reactions.
Eigenschaften
CAS-Nummer |
17031-24-2 |
|---|---|
Molekularformel |
N4Na2O8Pt-2 |
Molekulargewicht |
425.09 g/mol |
IUPAC-Name |
disodium;platinum;tetranitrite |
InChI |
InChI=1S/4HNO2.2Na.Pt/c4*2-1-3;;;/h4*(H,2,3);;;/q;;;;2*+1;/p-4 |
InChI-Schlüssel |
KVYUUUPIVIGIDE-UHFFFAOYSA-J |
Kanonische SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

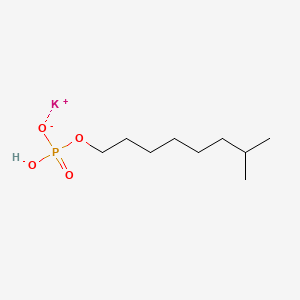

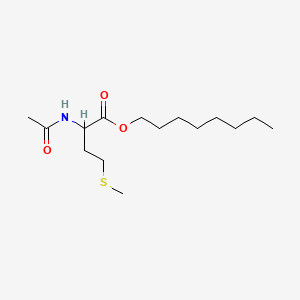
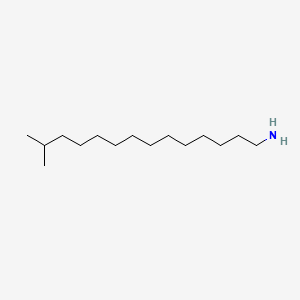
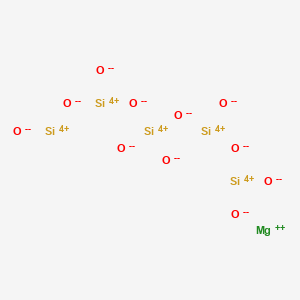
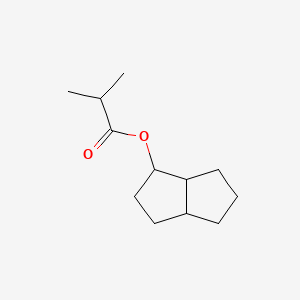

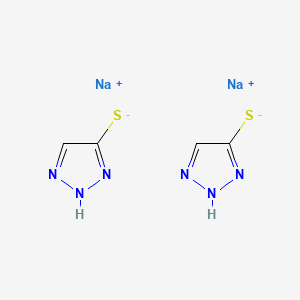
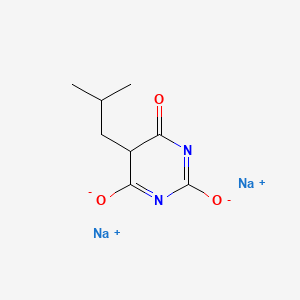
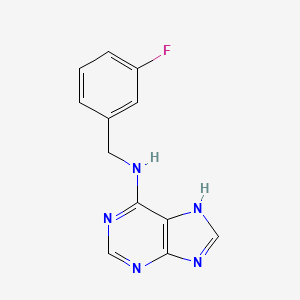
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)

